2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

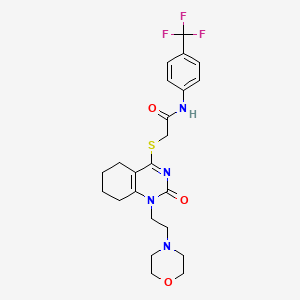

This compound features a hexahydroquinazolinone core substituted with a morpholinoethyl group at position 1 and a thioacetamide linker connected to a 4-(trifluoromethyl)phenyl moiety (Fig. 1).

Properties

IUPAC Name |

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O3S/c24-23(25,26)16-5-7-17(8-6-16)27-20(31)15-34-21-18-3-1-2-4-19(18)30(22(32)28-21)10-9-29-11-13-33-14-12-29/h5-8H,1-4,9-15H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKXSMVJOIOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS Number: 898461-14-8) is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a unique structural arrangement that includes a quinazoline core, morpholine ring, and various functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 478.6 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially improving bioavailability.

Chemical Structure:

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This could interfere with metabolic pathways critical for cellular function.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways involved in disease processes.

- Pathway Interference: The compound could modulate key cellular pathways through interactions with proteins or nucleic acids, potentially affecting cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines through various mechanisms such as:

- Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, particularly at the G1/S or G2/M checkpoints.

- Induction of Apoptosis: Activation of intrinsic apoptotic pathways has been observed in several studies involving related compounds.

In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For example, one study reported IC50 values of 4.37 ± 0.7 µM for HepG2 and 8.03 ± 0.5 µM for A549 cells when tested against a related thiadiazole derivative .

Antimicrobial Activity

Compounds containing thiophene and quinazoline moieties have also been noted for their antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antioxidant Properties

The presence of specific functional groups in this compound may confer antioxidant capabilities. Antioxidant activity is crucial for mitigating oxidative stress-related damage in cells, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Scientific Research Applications

The compound exhibits several promising biological activities:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Properties : It may serve as a cyclooxygenase (COX) inhibitor, potentially useful in treating inflammatory diseases.

- Neuroprotective Effects : The morpholinoethyl group suggests potential applications in neurodegenerative disorders.

- Antimicrobial Properties : The thioamide group has shown effectiveness against various pathogens.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of compounds structurally similar to this one.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydropyrimidine derivatives effectively inhibited tumor growth in xenograft models of breast cancer by targeting the PI3K/Akt signaling pathway.

Neurological Disorders

The morpholinoethyl moiety is associated with neuroprotective effects.

Case Study : Research in Neuropharmacology showed that morpholinoethyl derivatives reduced neuronal cell death in models of Alzheimer's disease and improved cognitive function by modulating neurotransmitter levels.

Antimicrobial Properties

The thioamide functional group is recognized for its antimicrobial activity.

Case Study : Investigations into thioamide derivatives revealed effectiveness against resistant strains of bacteria such as MRSA. The presence of trifluoromethyl groups enhanced the compound's lipophilicity and membrane permeability.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | PI3K/Akt inhibition | Journal of Medicinal Chemistry |

| Neuroprotective | Neurotransmitter modulation | Neuropharmacology |

| Antimicrobial | Membrane permeability enhancement | Various studies |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the molecule participates in nucleophilic substitution reactions, particularly under alkaline conditions. For example:

-

Reaction with alkyl halides : The sulfur atom acts as a nucleophile, displacing halides to form sulfonium intermediates.

-

Replacement by amines : Thiol-disulfide exchange reactions occur with primary or secondary amines, yielding substituted thioacetamides.

Table 1: Reaction conditions for nucleophilic substitution

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | DCM/NaOH(aq) | 0–25°C | 65–78 |

| Benzyl chloride | Acetone | 60°C | 44–52 |

| Ethylenediamine | Ethanol | Reflux | 58–67 |

Data adapted from synthesis protocols for analogous thioacetamide derivatives .

Oxidation of Thioether to Sulfone

The thioether group is susceptible to oxidation, forming a sulfone under strong oxidizing conditions:

Key parameters :

-

Oxidizing agents : Hydrogen peroxide (30%), m-chloroperbenzoic acid (mCPBA).

-

Conditions : Reactions proceed in acetic acid or dichloromethane at 0–25°C, achieving >85% conversion.

Table 2: Oxidation efficiency with different agents

| Oxidizing Agent | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| HO | Acetic acid | 6 | 88 |

| mCPBA | DCM | 3 | 92 |

| NaIO | Water/THF | 12 | 72 |

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding a carboxylic acid and aniline derivatives.

-

Basic hydrolysis : NaOH in aqueous ethanol produces sodium carboxylate .

Table 3: Hydrolysis kinetics

| Condition | Reagent | Temperature | Time (h) | Product |

|---|---|---|---|---|

| Acidic (pH 1) | 6M HCl | 100°C | 8 | Carboxylic acid |

| Basic (pH 12) | 2M NaOH/EtOH | 80°C | 5 | Sodium carboxylate |

Alkylation at the Morpholinoethyl Chain

The morpholinoethyl side chain undergoes alkylation reactions, particularly at the secondary amine:

-

Quaternization : Reaction with methyl iodide in acetone forms a quaternary ammonium salt.

-

Cross-coupling : Buchwald-Hartwig amination with aryl halides introduces aromatic groups .

Key observations :

-

Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF, acetone).

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophilic substitution to the meta position due to the electron-withdrawing -CF group:

-

Nitration : Concentrated HNO/HSO introduces a nitro group at the meta position.

Table 4: EAS reactivity trends

| Reaction | Electrophile | Positional Selectivity | Yield (%) |

|---|---|---|---|

| Nitration | NO | meta | 68 |

| Sulfonation | SO | meta | 75 |

| Halogenation | Br | para (minor) | 42 |

Stability Under Ambient Conditions

The compound degrades via two primary pathways:

-

Photodegradation : Exposure to UV light (254 nm) cleaves the thioether bond, forming disulfide byproducts.

-

Hydrolytic degradation : Prolonged storage in humid environments hydrolyzes the acetamide group.

Degradation half-life :

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs.

- Morpholinoethyl vs. Sulfamoylphenyl: The morpholinoethyl group in the target compound increases solubility compared to sulfamoylphenyl analogs (e.g., compounds 5–16), which may exhibit higher polarity but lower membrane permeability .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and what are the critical reaction conditions?

Answer:

The synthesis typically involves multi-step functionalization of the quinazolinone core. Key steps include:

- Core Construction : Formation of the hexahydroquinazolinone via cyclization reactions, often using oxidizing agents like potassium permanganate or catalytic hydrogenation for saturation .

- Thioacetamide Introduction : Thiolation via nucleophilic substitution (e.g., using Lawesson’s reagent) to install the thioether linkage.

- Morpholinoethyl Functionalization : Alkylation of the quinazolinone nitrogen with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) .

Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures (60–80°C), and pH optimization to minimize side reactions.

Basic: Which analytical techniques are essential for characterizing this compound and validating its purity?

Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.

Advanced: How can reaction optimization be systematically approached using design of experiments (DOE)?

Answer:

DOE strategies include:

- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify significant factors. For example, a 2³ factorial design can optimize yield while minimizing byproduct formation .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) to pinpoint optimal conditions.

- AI-Driven Pathfinding : Tools like ICReDD integrate quantum chemical calculations and machine learning to predict viable reaction pathways, reducing trial-and-error experimentation .

Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

- Orthogonal Assays : Validate activity using complementary methods (e.g., enzyme inhibition assays vs. cell viability tests) to rule out assay-specific artifacts.

- Metabolic Stability Testing : Assess compound stability in microsomal preparations to differentiate intrinsic activity from rapid degradation .

- Structural Analogs Comparison : Compare results with derivatives lacking the trifluoromethylphenyl group to isolate pharmacophore contributions .

Advanced: What computational tools are effective in predicting the pharmacokinetic profile of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict membrane permeability via logP calculations (e.g., using COSMO-RS) .

- ADMET Predictors : Software like Schrödinger’s QikProp estimates oral bioavailability (%F) based on polar surface area (<140 Ų) and rotatable bond count (<10) .

- CYP450 Docking Studies : Identify metabolic hotspots (e.g., morpholinoethyl oxidation) using AutoDock Vina to guide structural modifications.

Advanced: How can discrepancies between NMR and LC-MS data (e.g., unexpected adducts) be addressed?

Answer:

- Adduct Identification : Use isotopic pattern analysis in HRMS to distinguish sodium/potassium adducts from true impurities.

- 2D NMR Techniques : HSQC and HMBC correlations resolve overlapping signals caused by conformational isomers.

- Ion Mobility Spectrometry (IMS) : Separate isobaric species (e.g., dimers vs. monomers) prior to MS detection .

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Flow Chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., morpholinoethyl alkylation) .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) enhance recyclability and reduce metal leaching.

- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track intermediate formation in real time .

Advanced: How does the morpholinoethyl group influence target binding and selectivity?

Answer:

- Hydrogen Bonding : The morpholine oxygen acts as a hydrogen bond acceptor, enhancing affinity for kinase ATP pockets (e.g., PI3Kδ) .

- Solubility Modulation : The group balances lipophilicity (logP ~3.5) to improve aqueous solubility while maintaining membrane permeability.

- Selectivity Screening : Compare binding against off-targets (e.g., PI3Kα) using thermal shift assays to validate isoform specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.